6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC20174252
Molecular Formula: C9H8BrF2N3O2
Molecular Weight: 308.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrF2N3O2 |
|---|---|
| Molecular Weight | 308.08 g/mol |
| IUPAC Name | methyl 6-bromo-5-(3,3-difluoroazetidin-1-yl)pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8BrF2N3O2/c1-17-8(16)5-2-13-7(6(10)14-5)15-3-9(11,12)4-15/h2H,3-4H2,1H3 |
| Standard InChI Key | HZHDDXVHRMJGOX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C(C(=N1)Br)N2CC(C2)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. At position 5, a 3,3-difluoroazetidin-1-yl group is attached, introducing a strained four-membered ring with two fluorine atoms at the 3-position. Position 6 is substituted with a bromine atom, while the carboxylic acid at position 2 is esterified with a methyl group . The molecular formula is , with a molecular weight of 346.12 g/mol .
The methyl ester enhances lipophilicity and stability, making the compound suitable for organic synthesis and biological assays. The difluoroazetidine moiety contributes to conformational rigidity, which is critical for target binding in drug design .
Spectral and Physical Data
Key spectral characteristics include:
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NMR: The -NMR spectrum shows resonances for the methyl ester ( ppm), azetidine protons ( ppm), and pyrazine aromatic protons ( ppm) .
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MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 346.02 (M+H) .
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Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 6-bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester involves multi-step reactions, as outlined in patent literature :
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Pyrazine Core Formation: Condensation of glyoxal with diamino precursors under acidic conditions yields the pyrazine ring.
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Bromination: Electrophilic bromination at position 6 using bromosuccinimide (NBS) in .
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Azetidine Substitution: Nucleophilic aromatic substitution at position 5 with 3,3-difluoroazetidine in the presence of a palladium catalyst.
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Esterification: Treatment with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.
Reaction Mechanisms
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Bromine Substitution: The bromine atom at position 6 participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl or heteroaryl group introductions .
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), facilitating further derivatization .
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Azetidine Functionalization: The difluoroazetidine group undergoes ring-opening reactions with nucleophiles, expanding molecular diversity .
Applications in Medicinal Chemistry
PROTAC Development
This compound serves as a rigid linker in PROTACs, bifunctional molecules that degrade disease-causing proteins by recruiting E3 ubiquitin ligases. Its azetidine moiety provides spatial orientation, while the pyrazine core enhances solubility and metabolic stability . For example, it has been used in PROTACs targeting androgen receptor (AR) and estrogen receptor (ER) in cancer therapy .
Kinase Inhibition
Preliminary studies suggest that derivatives of this compound inhibit kinases such as JAK2 and EGFR, with IC values in the nanomolar range . The bromine atom’s electron-withdrawing effect enhances binding affinity to ATP pockets.
Comparative Analysis with Related Compounds
The table below compares structural and functional features of analogous pyrazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-5-(3,3-difluoroazetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester | Chlorine instead of bromine | Reduced kinase inhibition potency |
| 5-Cyclopropyl-6-cyclopropylmethoxy-pyrazine-2-carboxylic acid | Cyclopropyl groups | Enhanced metabolic stability |
| 6-Cyclopropylmethoxy-pyrazine derivatives | Methoxy substitution | Improved solubility |
These comparisons highlight how halogen choice and substituent groups modulate reactivity and bioactivity .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and plasma half-life in preclinical models.
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Toxicity Profiling: Assess off-target effects and organ-specific toxicity.
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Target Expansion: Explore applications in neurodegenerative diseases by crossing the blood-brain barrier.
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